molecular formula C14H16ClN3O3S B2451970 3-chloro-2-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1797638-58-4

3-chloro-2-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B2451970
CAS No.: 1797638-58-4
M. Wt: 341.81
InChI Key: SEMIGGUNRXSKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound that features a combination of chloro, methyl, tetrahydrofuran, pyrazolyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

    Introduction of the tetrahydrofuran group: This step involves the functionalization of the pyrazole ring with a tetrahydrofuran moiety, often through nucleophilic substitution or addition reactions.

    Attachment of the benzenesulfonamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

3-chloro-2-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide
  • 3-chloro-2-methyl-N-(1-(tetrahydrofuran-2-yl)-1H-pyrazol-4-yl)benzenesulfonamide
  • 3-chloro-2-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-yl)benzenesulfonamide

Uniqueness

The uniqueness of 3-chloro-2-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it valuable for specific applications.

Properties

IUPAC Name

3-chloro-2-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c1-10-13(15)3-2-4-14(10)22(19,20)17-11-7-16-18(8-11)12-5-6-21-9-12/h2-4,7-8,12,17H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMIGGUNRXSKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.